An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-nitro-1,3-propanediol
An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-nitro-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-Methyl-2-nitro-1,3-propanediol. As an important intermediate in various chemical syntheses, including pharmaceuticals, a thorough understanding of its structural verification is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. Each section presents not only the theoretical basis of the technique but also a detailed, field-proven experimental protocol and an in-depth interpretation of the resulting data. This guide is designed to serve as a practical resource for researchers and professionals in organic synthesis and drug development, ensuring confidence in the identity and purity of 2-Methyl-2-nitro-1,3-propanediol.
Introduction: The Chemical Identity of 2-Methyl-2-nitro-1,3-propanediol
2-Methyl-2-nitro-1,3-propanediol, with the CAS number 77-49-6, is a white to yellowish crystalline solid.[1] It is characterized by the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol .[1] Its structure features a central quaternary carbon atom bonded to a methyl group, a nitro group, and two hydroxymethyl (-CH₂OH) groups. This unique arrangement of functional groups makes it a valuable building block in organic synthesis. The high solubility of this compound in water is a key physical property to consider during its analysis.[1]
The precise confirmation of this structure is critical for its application in research and development, particularly in the synthesis of active pharmaceutical ingredients where structural integrity is non-negotiable. This guide will walk through a multi-technique approach to its structure elucidation, providing a self-validating system for its identification.
Synthesis Overview: A Brief Look at the Formation of 2-Methyl-2-nitro-1,3-propanediol
A common and efficient method for the synthesis of 2-Methyl-2-nitro-1,3-propanediol involves the reaction of nitroethane with formaldehyde. This reaction is typically carried out under basic conditions, for instance, using sodium carbonate, at a controlled pH and temperature. The process generally involves the dropwise addition of nitroethane to an aqueous solution of formaldehyde. After the reaction is complete, the pH is neutralized, and the product can be isolated by crystallization. This synthesis route is known for its good yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality of Experimental Choices: Due to the polar nature of 2-Methyl-2-nitro-1,3-propanediol and the presence of exchangeable hydroxyl protons, a polar deuterated solvent such as DMSO-d₆ is an excellent choice. This solvent not only ensures the solubility of the analyte but also allows for the observation of the hydroxyl protons, which might otherwise be broadened or exchanged with D₂O.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Triplet | 2H | -OH |
| ~3.6 - 3.8 | Doublet | 4H | -CH₂- |
| ~1.5 | Singlet | 3H | -CH₃ |
Interpretation:
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Hydroxyl Protons (-OH): The hydroxyl protons are expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Their chemical shift is variable and dependent on concentration and temperature but is typically observed in the specified range in DMSO-d₆.
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Methylene Protons (-CH₂-): The four protons of the two equivalent hydroxymethyl groups will appear as a doublet. They are coupled to the hydroxyl protons, hence the doublet multiplicity. The electron-withdrawing effect of the adjacent oxygen atom shifts these protons downfield.
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Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-2-nitro-1,3-propanediol and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
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Parameters:
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Number of scans: 16
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Relaxation delay: 2 seconds
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Pulse angle: 30 degrees
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Spectral width: -2 to 12 ppm
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¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Causality of Experimental Choices: The same sample prepared for ¹H NMR in DMSO-d₆ can be used for ¹³C NMR. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~90-95 | C-NO₂ (quaternary) |
| ~60-65 | -CH₂OH |
| ~20-25 | -CH₃ |
Interpretation:
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Quaternary Carbon (C-NO₂): The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded and appears at the lowest field.
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Methylene Carbon (-CH₂OH): The carbon atoms of the two equivalent hydroxymethyl groups are attached to oxygen, which shifts them downfield compared to a standard alkyl carbon.
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Methyl Carbon (-CH₃): The methyl carbon is the most shielded of the carbon atoms and therefore appears at the highest field (lowest ppm value).
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
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Parameters:
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Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
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Relaxation delay: 2 seconds
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Technique: Proton-decoupled
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Workflow for NMR-Based Structure Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Experimental Choices: The KBr pellet method is a common and reliable technique for acquiring the IR spectrum of a solid sample. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. This minimizes scattering of the infrared beam and produces a high-quality spectrum.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (from -CH₂OH, hydrogen-bonded) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1550 - 1530 | Strong | N-O asymmetric stretch (nitro group) |
| 1380 - 1360 | Strong | N-O symmetric stretch (nitro group) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Interpretation:
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O-H Stretch: The broad and strong absorption in the high-frequency region is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.
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C-H Stretch: The absorptions just below 3000 cm⁻¹ are typical for C-H stretching in the methyl and methylene groups.
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N-O Stretches: The two strong bands in the mid-frequency range are definitive for the presence of a nitro group. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.
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C-O Stretch: The strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of 2-Methyl-2-nitro-1,3-propanediol with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.
Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for analyzing relatively volatile and thermally stable compounds. Due to the polar nature of 2-Methyl-2-nitro-1,3-propanediol, derivatization may be necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds with hydroxyl groups.
Expected Mass Spectral Data (Electron Ionization):
| m/z | Proposed Fragment |
| 135 | [M]⁺ (Molecular Ion) - may be weak or absent |
| 118 | [M - OH]⁺ |
| 105 | [M - CH₂OH]⁺ |
| 89 | [M - NO₂]⁺ |
| 71 | [M - NO₂ - H₂O]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 31 | [CH₂OH]⁺ |
Interpretation:
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Molecular Ion: The peak corresponding to the molecular weight (135 amu) may be observed, but it is often weak or absent in the EI spectra of alcohols due to rapid fragmentation.
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Loss of Hydroxyl Radical: A peak at m/z 118 would correspond to the loss of a hydroxyl radical.
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Loss of Hydroxymethyl Radical: The peak at m/z 105 is indicative of the loss of a hydroxymethyl radical, a common fragmentation pathway for primary alcohols.
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Loss of Nitro Group: A significant peak at m/z 89 would result from the cleavage of the C-N bond and the loss of the nitro group.
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Further Fragmentation: Subsequent loss of water from the [M - NO₂]⁺ fragment would lead to an ion at m/z 71.
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Base Peak: The most intense peak in the spectrum (the base peak) is often a stable fragment. For this molecule, [CH₂OH]⁺ at m/z 31 is a likely candidate for a prominent peak.
Experimental Protocol: GC-MS Analysis
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Sample Preparation (with Derivatization):
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Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
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Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.
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GC Conditions:
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Column: A polar capillary column (e.g., wax-type) is suitable for separating the derivatized analyte.
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Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 30 to 200.
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Logical Pathway for Spectroscopic Structure Verification
Conclusion
The structure elucidation of 2-Methyl-2-nitro-1,3-propanediol is reliably achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework, confirming the connectivity of the methyl, hydroxymethyl, and quaternary carbons. FT-IR spectroscopy unequivocally identifies the key functional groups: the hydroxyl and nitro moieties. Finally, Mass Spectrometry corroborates the molecular weight and provides fragmentation patterns consistent with the proposed structure. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure of 2-Methyl-2-nitro-1,3-propanediol, ensuring the integrity of their starting materials for further research and development.
References
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PubChem. (n.d.). 2-Methyl-2-nitro-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
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Veeprho. (n.d.). 2-Methyl-2-nitro-1,3-propanediol | CAS 77-49-6. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
